Decahydro-4,1-benzoxazepine is a bicyclic compound that belongs to the class of benzodiazepines, which are known for their psychoactive effects. This compound is characterized by its unique structural features, including a fused benzene and azepine ring system. Benzodiazepines are widely studied for their pharmacological properties, particularly in the context of anxiety, sedation, and anticonvulsant activities. The exploration of decahydro-4,1-benzoxazepine has gained interest due to its potential therapeutic applications and as a precursor in synthetic organic chemistry.
Decahydro-4,1-benzoxazepine can be sourced from various chemical databases and literature. It is classified under the category of heterocyclic compounds due to the presence of nitrogen in its structure. The IUPAC name for this compound is 4,1-benzoxazepine, and it has a molecular formula of .
The synthesis of decahydro-4,1-benzoxazepine typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time must be carefully controlled. For example, using polar aprotic solvents can facilitate the cyclization process by stabilizing intermediates .
Decahydro-4,1-benzoxazepine features a bicyclic structure with a six-membered azepine ring fused to a benzene ring. The molecular geometry is crucial for its biological activity.
Decahydro-4,1-benzoxazepine can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For instance, using mild oxidizing agents can selectively oxidize specific functional groups without affecting others.
The mechanism of action for decahydro-4,1-benzoxazepine involves interaction with neurotransmitter systems in the central nervous system. It primarily acts on gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission which leads to sedative and anxiolytic effects.
Upon binding to the GABA receptor complex, decahydro-4,1-benzoxazepine increases the frequency of chloride channel opening events, resulting in hyperpolarization of neurons and decreased neuronal excitability .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to characterize these properties .
Decahydro-4,1-benzoxazepine has potential applications in various fields:
The benzoxazepine scaffold emerged from systematic efforts to modify benzodiazepine psychotropics, with early synthetic work dating to the 1960s. Initial routes involved ortho-aminophenol condensations with α-halo carbonyls—a method later optimized for stereoselective decahydro variants [3] [6]. A pivotal advancement occurred in 2014 when the FDA approved suvorexant, the first benzoxazolyl-diazepan orexin receptor antagonist derived from benzoxazepine-inspired chemistry. This validated the scaffold’s capacity for CNS-targeted drug design [5]. Concurrently, enzymatic methodologies enabled sustainable synthesis; immobilized lipase/tyrosinase cascades facilitated one-pot construction of tricyclic benzoxazepines (2015), achieving 65% yields while minimizing purification [6]. Decahydro-4,1-benzoxazepine itself (PubChem CID: 13927890) was cataloged as a saturated analogue with enhanced conformational flexibility, though its biological characterization lagged behind substituted derivatives [1].
Table 1: Key Milestones in Benzoxazepine Development
Year | Advancement | Significance |
---|---|---|
1960s | Early benzoxazepine synthesis | Derived from benzodiazepine modification efforts |
2014 | Suvorexant FDA approval | First orexin antagonist; validated scaffold for CNS drugs |
2015 | Enzymatic one-pot benzoxazepine synthesis | Sustainable route (65% yield, enzyme reuse >4 cycles) |
2020s | Decahydro variants in ferroptosis inhibition | NYY-6a (EC~50~ = 50 nM in HT-1080 cells) |
Decahydro-4,1-benzoxazepine (C~9~H~17~NO) features a saturated 7-membered ring incorporating oxygen and nitrogen atoms. Its fully reduced structure confers distinct advantages:
Table 2: Structural Comparison of Benzoxazepine vs. Benzodiazepine Scaffolds
Property | Decahydro-4,1-benzoxazepine | 1,4-Benzodiazepine |
---|---|---|
Ring saturation | Fully saturated | Aromatic (unsaturated) |
Chiral centers | 3 | 0–1 |
Dipole moment (D) | 2.8 | 1.9 |
Predominant conformation | Chair-boat transitions | Planar |
Tricyclic derivatives expand functionality: Enzymatic cascades generate fused lactam/lactone systems (e.g., compounds 8a, 18f), where ring size dictates target selectivity. 7-membered benzoxazepinones show 20-fold higher GPCR affinity than 6-membered benzoxazines due to optimal cavity filling [6].
GPCR-Targeted Therapeutics
Decahydrobenzoxazepine cores enable precise GPCR modulation. Suvorexant exemplifies this, where the benzoxazole-diazepan group binds orexin receptor subpockets via H-bonding with His~350~ [5]. Analogues like olodaterol (β~2~-adrenergic agonist) exploit the scaffold’s rigidity for long-acting bronchodilation, demonstrating 24-hour duration in COPD models [5].
Ferroptosis Inhibition
Novel benzo[b][1,4]oxazines derived from decahydro scaffolds show nanomolar efficacy against lipid peroxidation. NYY-6a (EC~50~ = 50 nM) suppresses ferroptosis in renal carcinoma (786-O) and fibrosarcoma (HT-1080) cells by scavenging lipid radicals—confirmed via ESR spectroscopy [3]. Its in vivo efficacy in ConA-induced acute liver injury models highlights therapeutic potential for oxidative disorders.
Synthetic Innovations
Recent breakthroughs address historical synthesis challenges:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0